molecular formula C12H14BN3O2 B14860514 (2-[Benzyl(methyl)amino]pyrimidin-5-YL)boronic acid

(2-[Benzyl(methyl)amino]pyrimidin-5-YL)boronic acid

Cat. No.: B14860514
M. Wt: 243.07 g/mol
InChI Key: MTXVZNDOPYZVRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-[Benzyl(methyl)amino]pyrimidin-5-YL)boronic acid typically involves the reaction of pyrimidine derivatives with boronic acid reagents. One common method is the Suzuki–Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide . The reaction conditions usually include a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization, distillation, or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(2-[Benzyl(methyl)amino]pyrimidin-5-YL)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, borates, boranes, and substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of (2-[Benzyl(methyl)amino]pyrimidin-5-YL)boronic acid involves its ability to form covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a sensor and in biological applications. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, its ability to participate in cross-coupling reactions makes it valuable in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid used in similar applications but with a simpler structure.

    4-(Dimethylamino)phenylboronic acid: Contains a dimethylamino group, providing different reactivity and applications.

    2-(Methylamino)pyrimidin-5-ylboronic acid: Similar pyrimidine structure but with a different substituent.

Uniqueness

(2-[Benzyl(methyl)amino]pyrimidin-5-YL)boronic acid is unique due to its specific structure, which combines a pyrimidine ring with a benzyl(methyl)amino group and a boronic acid moiety. This combination provides distinct reactivity and makes it suitable for specialized applications in sensing, medicinal chemistry, and materials science .

Properties

Molecular Formula

C12H14BN3O2

Molecular Weight

243.07 g/mol

IUPAC Name

[2-[benzyl(methyl)amino]pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C12H14BN3O2/c1-16(9-10-5-3-2-4-6-10)12-14-7-11(8-15-12)13(17)18/h2-8,17-18H,9H2,1H3

InChI Key

MTXVZNDOPYZVRF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)N(C)CC2=CC=CC=C2)(O)O

Origin of Product

United States

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